3,4-dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a chemical compound that belongs to the class of substituted benzamides. This compound is characterized by its unique molecular structure, which includes a piperidine moiety and a phenyl group, contributing to its potential biological activity. Understanding its classification, synthesis, and properties is crucial for exploring its applications in scientific research.
The compound can be synthesized through various methods, often involving the coupling of substituted benzamides with piperidine derivatives. The molecular weight of 3,4-dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide is approximately 322.41 g/mol, and its molecular formula is C20H22N2O2. The compound's structural representation can be expressed in SMILES notation as Cc1ccc(cc1C)C(Nc1ccc(cc1)C(N1CCCC1)=O)=O
.
3,4-dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide is classified as a benzamide derivative. Benzamides are compounds that contain a benzene ring attached to a carbonyl group (C=O) and an amine (NH) group. The presence of both the piperidine and phenyl groups suggests potential interactions with biological targets, making this compound of interest in medicinal chemistry.
The synthesis of 3,4-dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves multi-step organic reactions. One common method includes:
The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions. Characterization of the synthesized compound can be performed using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.
The molecular structure of 3,4-dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide features:
The compound has notable molecular properties:
3,4-dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide can participate in various chemical reactions typical for amides and aromatic compounds:
Reactions are typically monitored using thin-layer chromatography (TLC) to determine completion before purification steps.
The mechanism of action for compounds like 3,4-dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide often involves interaction with specific biological targets such as receptors or enzymes:
Research indicates that similar compounds have shown activity against various targets, including anti-inflammatory pathways and potentially as analgesics .
The physical properties of 3,4-dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide are essential for understanding its behavior in different environments:
The chemical properties include:
3,4-dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide has potential applications in various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: